N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide
Description
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Properties
Molecular Formula |
C11H13Cl2NO4S2 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)-1-(2-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13Cl2NO4S2/c12-9-4-2-1-3-8(9)5-20(17,18)14-11-7-19(15,16)6-10(11)13/h1-4,10-11,14H,5-7H2 |
InChI Key |
KXFSWAGUYCTARI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of the thiolane ring and the introduction of the chlorophenyl and methanesulfonamide groups. Common reagents and conditions might include:
Reagents: Chlorinating agents, sulfonamides, thiolane precursors.
Conditions: Controlled temperature, inert atmosphere, and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of thiolane to sulfone.
Reduction: Reduction of the carbonyl groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Possible applications in material science or as a catalyst.
Mechanism of Action
The mechanism of action for N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-BROMOPHENYL)METHANESULFONAMIDE
- N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-FLUOROPHENYL)METHANESULFONAMIDE
Uniqueness
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1-(2-CHLOROPHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
